molecular formula C21H16N2O3 B2448983 3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide CAS No. 477511-70-9

3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2448983
CAS No.: 477511-70-9
M. Wt: 344.37
InChI Key: QFOARTQLVXXASD-UHFFFAOYSA-N
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Description

3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves a free radical cyclization cascade to construct the benzofuran ring, which is known for its high yield and fewer side reactions . Another method involves proton quantum tunneling, which also provides high yield and is conducive to the construction of complex benzofuran ring systems .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of 3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide exhibits a range of biological activities, making it a subject of interest in pharmacological studies:

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by disrupting microtubule dynamics, which is crucial for cell division. A notable case study revealed an IC50 value of approximately 4.1 μM against lung cancer cell lines, indicating potent antiproliferative effects.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Antioxidative Properties

Additionally, this compound has shown potential as an antioxidant agent, which could provide protective effects against oxidative stress-related diseases.

Scientific Research Applications

The compound serves multiple roles in scientific research:

Chemistry

  • Used as a building block for synthesizing more complex molecules.

Biology

  • Studied for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine

  • Investigated for its potential as a therapeutic agent due to its diverse pharmacological activities.

Biological Activity

3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide is a chemical compound that has attracted considerable attention due to its potential biological activities. This compound belongs to the benzofuran class, which is known for diverse pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3}, with a molecular weight of approximately 318.36 g/mol. The structure features a benzofuran core linked to a naphthalenyl acetamido group, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₃
Molecular Weight318.36 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The biological activities of this compound are believed to be mediated through its interaction with various molecular targets. These may include enzymes, receptors, or other proteins involved in cellular processes. For instance, the compound may inhibit tubulin polymerization, which is crucial for cell division and has been implicated in cancer cell proliferation .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting cell cycle progression.

Case Study:
In a study evaluating various derivatives of benzofuran compounds, it was found that this compound demonstrated an IC50 value of approximately 4.1 μM against lung cancer cell lines, indicating potent antiproliferative effects .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Antioxidative Properties

Additionally, this compound has shown potential as an antioxidant agent, which could provide protective effects against oxidative stress-related diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis; IC50 ~4.1 μM
AntibacterialGrowth inhibition of bacterial strains
AntioxidativeReduces oxidative stress

Properties

IUPAC Name

3-[(2-naphthalen-1-ylacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c22-21(25)20-19(16-10-3-4-11-17(16)26-20)23-18(24)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOARTQLVXXASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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